Bisphenol F Monosulfate Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bisphenol F Monosulfate Sodium Salt, also known as 4-(4-Hydroxybenzyl)phenyl Hydrogen Sulfate Sodium Salt, is an organic compound with the molecular formula C13H11NaO5S and a molecular weight of 302.28 g/mol . This compound is a derivative of Bisphenol F, which is structurally related to Bisphenol A, a well-known precursor for forming plastics . This compound is used in various industrial applications due to its unique chemical properties.
Preparation Methods
The preparation of Bisphenol F Monosulfate Sodium Salt involves the sulfonation of Bisphenol F. The synthetic route typically includes the reaction of Bisphenol F with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt . The reaction conditions often involve controlled temperatures and specific reaction times to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
Bisphenol F Monosulfate Sodium Salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonated derivatives.
Reduction: Reduction reactions can lead to the formation of desulfonated products.
Substitution: It can undergo substitution reactions where the sulfonate group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Bisphenol F Monosulfate Sodium Salt has several scientific research applications:
Mechanism of Action
The mechanism of action of Bisphenol F Monosulfate Sodium Salt involves its interaction with various molecular targets and pathways. It is known to exhibit estrogenic, progesteronic, and anti-androgenic effects . The compound can bind to estrogen receptors and activate signal transduction pathways, leading to changes in gene expression and cellular functions . Its endocrine-disrupting properties are of particular interest in toxicological studies.
Comparison with Similar Compounds
Bisphenol F Monosulfate Sodium Salt is compared with other similar compounds, such as:
Bisphenol A: Both compounds have similar structures and are used in the production of plastics.
Bisphenol S: Another alternative to Bisphenol A, Bisphenol S has similar applications but different chemical properties.
Bisphenol AF: This compound is used in high-performance applications due to its thermal stability and resistance to chemical degradation.
These comparisons highlight the uniqueness of this compound in terms of its chemical properties and applications.
Properties
Molecular Formula |
C13H11NaO5S |
---|---|
Molecular Weight |
302.28 g/mol |
IUPAC Name |
sodium;[4-[(4-hydroxyphenyl)methyl]phenyl] sulfate |
InChI |
InChI=1S/C13H12O5S.Na/c14-12-5-1-10(2-6-12)9-11-3-7-13(8-4-11)18-19(15,16)17;/h1-8,14H,9H2,(H,15,16,17);/q;+1/p-1 |
InChI Key |
SLTUHBZGAKLROW-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)OS(=O)(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.